4-Octyloxyphenylmagnesium bromide
Description
4-Octyloxyphenylmagnesium bromide is a Grignard reagent with the chemical formula C₁₄H₂₁BrMgO. It consists of a phenyl ring substituted with an octyloxy group (–O–C₈H₁₇) and a magnesium bromide (MgBr) moiety. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups (e.g., ketones, aldehydes). The octyloxy chain enhances solubility in nonpolar solvents, making it advantageous for reactions requiring hydrophobic environments.
Properties
Molecular Formula |
C14H21BrMgO |
|---|---|
Molecular Weight |
309.52 g/mol |
IUPAC Name |
magnesium;octoxybenzene;bromide |
InChI |
InChI=1S/C14H21O.BrH.Mg/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h8-9,11-12H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
WUIGLVJUPGWWKK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Bromide Compounds
A systematic comparison with structurally or functionally related bromides is presented below, leveraging the provided evidence and general chemical knowledge:
Table 1: Comparative Analysis of Bromide Compounds
† Specific data for this compound are inferred from general Grignard reagent properties due to absence in evidence.
Key Comparative Insights
Structural and Functional Diversity :
- This compound belongs to the Grignard reagent class, contrasting with Sepantronium Bromide (aromatic drug) and Rocuronium Bromide (quaternary ammonium salt). The octyloxy group enhances solubility compared to simpler aryl bromides like phenylmagnesium bromide.
- Methyl Bromide (alkyl bromide) exhibits volatility and toxicity distinct from the synthetic utility of magnesium bromides .
Reactivity and Handling :
- Grignard reagents (e.g., this compound) require anhydrous conditions, whereas 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide forms stable crystals via hydrogen bonds .
- 4-(Bromomethyl)benzaldehyde shares safety protocols (e.g., eye/skin flushing) with Grignard reagents but lacks pyrophoric risks .
Applications :
- Sepantronium Bromide and Rocuronium Bromide are biomedical agents, whereas this compound is a synthetic tool.
- Methyl Bromide ’s pesticidal use contrasts with the constructive role of Grignard reagents in synthesis .
Research Findings and Limitations
- Gaps in Evidence : The provided materials lack direct studies on this compound, necessitating extrapolation from analogous Grignard reagents.
- Contradictions : For example, Methyl Bromide ’s acute toxicity contrasts with the controlled reactivity of magnesium bromides, highlighting divergent risk profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
